2,3,4-trifluoro-N-isopropylaniline
Overview
Description
2,3,4-trifluoro-N-isopropylaniline is an organic compound with the molecular formula C9H10F3N It is a fluorinated aniline derivative, where three fluorine atoms are substituted at the 2, 3, and 4 positions of the benzene ring, and an isopropyl group is attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-trifluoro-N-isopropylaniline typically involves the nucleophilic substitution of fluoroarenes. One common method is the reaction of 2,3,4-trifluoronitrobenzene with isopropylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures. The nitro group is then reduced to an amine group using a reducing agent such as palladium on carbon with hydrogen gas.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2,3,4-trifluoro-N-isopropylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base and a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
2,3,4-trifluoro-N-isopropylaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3,4-trifluoro-N-isopropylaniline involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic pockets in proteins. The isopropyl group can also influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-(propan-2-yl)aniline: This compound has a single fluorine atom at the 4 position, making it less fluorinated than 2,3,4-trifluoro-N-isopropylaniline.
2,3,4-trifluoroaniline: Lacks the isopropyl group, which can affect its chemical properties and applications.
2,3,4-trifluoro-N-methylaniline: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
This compound is unique due to the combination of three fluorine atoms and an isopropyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H10F3N |
---|---|
Molecular Weight |
189.18 g/mol |
IUPAC Name |
2,3,4-trifluoro-N-propan-2-ylaniline |
InChI |
InChI=1S/C9H10F3N/c1-5(2)13-7-4-3-6(10)8(11)9(7)12/h3-5,13H,1-2H3 |
InChI Key |
NZAUVXCUULSKDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C(C(=C(C=C1)F)F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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